molecular formula C11H11ClO B084989 2,2-dimethyl-4-chloro-indanone CAS No. 13099-57-5

2,2-dimethyl-4-chloro-indanone

Cat. No. B084989
Key on ui cas rn: 13099-57-5
M. Wt: 194.66 g/mol
InChI Key: OGWNZKBGVWCPHC-UHFFFAOYSA-N
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Patent
US05246915

Procedure details

22.4 g of pulverized potassium hydroxide and 0.1 g of 18-dibenzocrown-6 are added portionwise to a solution of 25 g of 4-chloroindanone and 56.7 g of methyl iodide in 120 ml of dimethylformamide in such a manner that the temperature is kept below +70° C. When the exothermic reaction is over, 5.6 g of methyl iodide are added and the mixture is agitated for another 0.5 hours. 200 ml of cold water are added and the mixture is extracted with diethyl ether. The organic phase is dried, with sodium sulfate and concentrated to dryness, affording 27.4 g of crude 2,2-dimethyl-4-chloro-indanone. This crude product is directly subjected to the Leuckart-Wallach amine preparation as described in "Organic Reactions vol. 5, page 301ff, John Wiley & Sons, New York 1949", yielding pure 1-amino-4-chloro-2,2-dimethyl-indane.
Quantity
22.4 g
Type
reactant
Reaction Step One
[Compound]
Name
18-dibenzocrown-6
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=O.[CH3:14]I.O.CN(C)[CH:19]=[O:20]>>[CH3:14][C:7]1([CH3:8])[CH2:6][C:5]2[C:9](=[CH:10][CH:11]=[CH:12][C:4]=2[Cl:3])[C:19]1=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
18-dibenzocrown-6
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C2CCC(C2=CC=C1)=O
Name
Quantity
56.7 g
Type
reactant
Smiles
CI
Name
Quantity
120 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is agitated for another 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept below +70° C
CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried, with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1(C(C2=CC=CC(=C2C1)Cl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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